Cas no 82501-06-2 (5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine)

82501-06-2 structure
Product name:5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine
5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-5-methyl-1,3,4,6,9b-pentaazaphenalene
- DTXSID10231803
- 5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine
- 1,3,4,6,9b-Pentaazaphenalen-2-amine, 5-methyl-
- 82501-06-2
- 7-methyl-2,4,6,8,13-pentaazatricyclo[7.3.1.0{5,13}]trideca-1,3,5,7,9,11-hexaen-3-amine
- 5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-ylamine
- NSC 374349
- KA5ZQM5M34
- NSC-374349
- NSC374349
-
- Inchi: InChI=1S/C9H8N6/c1-5-11-6-3-2-4-7-13-8(10)14-9(12-5)15(6)7/h2-4H,1H3,(H2,10,11,12,13,14)
- InChI Key: DRZCTCPCYOUXQZ-UHFFFAOYSA-N
- SMILES: CC1=NC2=NC(=N)N=C3N2C(=CC=C3)N1
Computed Properties
- Exact Mass: 200.08104428g/mol
- Monoisotopic Mass: 200.08104428g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 76.2Ų
5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine Related Literature
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
82501-06-2 (5-Methyl-1,3,4,6,9b-pentaazaphenalen-2-amine) Related Products
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